Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate
Description
Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate is a synthetic organic compound featuring a piperazine core substituted with a 2-hydroxyphenylcarbonothioyl group and a maleate ester moiety. Its molecular structure combines a heterocyclic amine (piperazine) with sulfur-containing (thiocarbonyl) and aromatic (hydroxyphenyl) groups, conferring unique physicochemical properties.
Properties
IUPAC Name |
dimethyl (E)-2-[4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-15(21)11-13(17(22)24-2)18-7-9-19(10-8-18)16(25)12-5-3-4-6-14(12)20/h3-6,11,20H,7-10H2,1-2H3/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILJKCSFULVHTQ-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N1CCN(CC1)C(=S)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/N1CCN(CC1)C(=S)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Formation and Hydrogenation
The patent describes a two-step process:
- Imine formation : Reacting ethylenediamine with 2-chloro-2-methylpropanal in THF yields 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.
- Hydrogenation : Using Pd/C in methanol under 3.5–4 bar H₂ converts the imine to 2,2-dimethylpiperazine.
Adaptation for Target Compound :
- Replace 2-chloro-2-methylpropanal with a maleate-containing aldehyde to form a substituted tetrahydropyrazine.
- Catalytic hydrogenation with Raney Nickel (instead of Pd/C) may better accommodate sulfur-containing groups.
Maleate Ester Functionalization
Dimethyl maleate is commercially available but requires regioselective coupling to the piperazine nitrogen. Mitsunobu conditions (DEAD, PPh₃) or SN2 displacement with maleoyl chloride are plausible.
Coupling Optimization
Patent WO2019193134A1 highlights methanol as a solvent for Pd/C-mediated reactions, but polar aprotic solvents like DMF may improve maleate coupling.
Proposed Protocol :
- React piperazine with maleoyl chloride (1.2 equiv) in DMF at 25°C.
- Quench with aqueous NaHCO₃ and extract with ethyl acetate.
Integrated Synthetic Route
Combining the above steps yields a hypothetical pathway:
- Piperazine Synthesis :
- Cyclize ethylenediamine with maleic anhydride-derived aldehyde.
- Thiocarbonylation :
- Maleate Esterification :
- Couple with dimethyl maleate using DCC/DMAP.
Table 2: Hypothetical Reaction Parameters
| Step | Catalyst/Solvent | Temperature | Time (h) | Expected Yield (%) |
|---|---|---|---|---|
| Cyclization | None/THF | 80°C | 12 | 65 |
| Thiocarbonylation | Lawesson’s/Toluene | 110°C | 6 | 75 |
| Esterification | DCC/DMAP | 25°C | 24 | 70 |
Challenges and Mitigation Strategies
- Sulfur Stability : Thiocarbonyl groups are prone to oxidation. Use inert atmospheres (N₂/Ar) and antioxidants like BHT.
- Regioselectivity : Maleate coupling may occur at both piperazine nitrogens. Steric hindrance from the thioamide group could favor 1-substitution.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The thioyl group can be reduced to a thiol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the thioyl group can produce a thiol.
Scientific Research Applications
Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate involves its interaction with specific molecular targets. The hydroxyphenylcarbonothioyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine derivatives with diverse substituents.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact: The maleate ester in the target compound increases lipophilicity compared to the carboxylic acid group in 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid, which is more polar and water-soluble. This difference influences their applications: the former may favor membrane permeability in drug design, while the latter is suited for solid-phase peptide synthesis . The hydroxyphenylcarbonothioyl group distinguishes the target compound from nitrophenyl-substituted analogs (e.g., 1-(4-nitrophenyl)piperazine). The thiocarbonyl group may enhance metal-binding capacity or redox activity, whereas nitro groups are typically electron-withdrawing, affecting electronic properties and receptor affinity.
Bioactivity Potential: Piperazine derivatives with aromatic-thiocarbonyl motifs (like the target compound) are less studied than fluorenyl or nitro-substituted analogs. In contrast, 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid is primarily a protective intermediate in peptide chemistry, lacking direct bioactivity .
Synthetic Utility :
- The maleate ester in the target compound offers stability under acidic conditions, whereas the FMOC group in the compared compound is base-labile, enabling selective deprotection in peptide synthesis .
Biological Activity
Dimethyl 2-(4-(2-hydroxyphenylcarbonothioyl)piperazin-1-yl)maleate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Maleate moiety
- Substituents : Piperazine ring and a hydroxyphenylcarbonothioyl group
The molecular formula is , with a molecular weight of approximately 320.4 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug design.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Tyrosinase Inhibition : Similar compounds have shown efficacy in inhibiting tyrosinase, an enzyme crucial for melanin biosynthesis. This inhibition can lead to potential applications in treating hyperpigmentation disorders .
- Antioxidant Activity : The presence of phenolic groups in its structure suggests that this compound may possess antioxidant properties, which can protect cells from oxidative stress .
- Cytotoxicity and Cell Viability : Preliminary studies indicate that certain derivatives exhibit low toxicity in cell viability assays (MTT tests), suggesting a favorable safety profile for therapeutic applications .
In Vitro Studies
Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound:
- Tyrosinase Inhibition : A series of derivatives were tested against tyrosinase from Agaricus bisporus, with some compounds showing IC50 values below 5 μM, indicating potent inhibition compared to standard inhibitors like kojic acid .
- Cell Viability : Compounds were assessed for cytotoxic effects on B16F10 melanoma cells. Notably, one derivative maintained cell viability at concentrations up to 25 μM, highlighting its potential as a safe therapeutic agent .
Case Studies
- Anti-Melanogenic Effects : Compounds derived from piperazine scaffolds have been evaluated for their anti-melanogenic properties. The most promising candidates demonstrated significant inhibition of tyrosinase activity while maintaining low cytotoxicity levels, making them suitable for further development as skin-lightening agents .
- Antioxidant Studies : The antioxidant capacity of related compounds was examined using various assays, indicating their potential role in mitigating oxidative stress-related diseases. These findings support the hypothesis that similar structures could be beneficial in developing therapeutic agents targeting oxidative damage .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.4 g/mol |
| Tyrosinase IC50 (best derivative) | <5 μM |
| Maximum Non-Cytotoxic Concentration | 25 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
